molecular formula C15H16F3NO4 B11808783 Cis-1-((benzyloxy)carbonyl)-5-(trifluoromethyl)piperidine-3-carboxylic acid

Cis-1-((benzyloxy)carbonyl)-5-(trifluoromethyl)piperidine-3-carboxylic acid

Cat. No.: B11808783
M. Wt: 331.29 g/mol
InChI Key: RCMPMDCOBDJAAE-NEPJUHHUSA-N
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Description

Cis-1-((benzyloxy)carbonyl)-5-(trifluoromethyl)piperidine-3-carboxylic acid is a complex organic compound that features a piperidine ring substituted with a benzyloxycarbonyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-1-((benzyloxy)carbonyl)-5-(trifluoromethyl)piperidine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common route involves the protection of the piperidine nitrogen with a benzyloxycarbonyl group, followed by the introduction of the trifluoromethyl group at the 5-position. The carboxylic acid functionality is then introduced at the 3-position through a series of reactions including oxidation and hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Cis-1-((benzyloxy)carbonyl)-5-(trifluoromethyl)piperidine-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The benzyloxycarbonyl and trifluoromethyl groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide variety of functional groups, leading to diverse products.

Scientific Research Applications

Cis-1-((benzyloxy)carbonyl)-5-(trifluoromethyl)piperidine-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-1-((benzyloxy)carbonyl)-5-(trifluoromethyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl and trifluoromethyl groups can influence the compound’s binding affinity and selectivity for these targets. The pathways involved may include inhibition or activation of enzymes, modulation of receptor activity, or interaction with nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • Cis-1-((benzyloxy)carbonyl)-6-(trifluoromethyl)piperidine-3-carboxylic acid
  • Trans-1-((benzyloxy)carbonyl)-5-(trifluoromethyl)piperidine-3-carboxylic acid

Uniqueness

Cis-1-((benzyloxy)carbonyl)-5-(trifluoromethyl)piperidine-3-carboxylic acid is unique due to its specific cis-configuration, which can significantly impact its chemical reactivity and biological activity compared to its trans-isomer or other similar compounds. The presence of the trifluoromethyl group also imparts distinct electronic properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H16F3NO4

Molecular Weight

331.29 g/mol

IUPAC Name

(3R,5S)-1-phenylmethoxycarbonyl-5-(trifluoromethyl)piperidine-3-carboxylic acid

InChI

InChI=1S/C15H16F3NO4/c16-15(17,18)12-6-11(13(20)21)7-19(8-12)14(22)23-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,20,21)/t11-,12+/m1/s1

InChI Key

RCMPMDCOBDJAAE-NEPJUHHUSA-N

Isomeric SMILES

C1[C@H](CN(C[C@H]1C(F)(F)F)C(=O)OCC2=CC=CC=C2)C(=O)O

Canonical SMILES

C1C(CN(CC1C(F)(F)F)C(=O)OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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